molecular formula C11H14O4 B7872704 4-(4-Hydroxybutoxy)benzoic acid

4-(4-Hydroxybutoxy)benzoic acid

Cat. No. B7872704
M. Wt: 210.23 g/mol
InChI Key: BCKHIISQSLMSEW-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutoxy)benzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxybutoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxybutoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potentiometric Titration Using Neural Networks : Hydroxylated benzoic acids, including 4-hydroxybenzoic acid derivatives, were titrated potentiometrically using artificial neural networks for data treatment, indicating potential applications in analytical chemistry and process optimization (Aktaş & Yaşar, 2004).

  • Drug Industry Applications : Benzoic acid derivatives like 2-(4-hydroxyphenylazo) benzoic acid have biological properties such as antifungal and antimicrobial, indicating their relevance in the drug industry (Dikmen, 2021).

  • Organometallic Compounds in Cancer Research : The study of organometallic compounds, including those derived from benzoic acid, in cancer research, has shown mixed results, suggesting the need for further exploration in this area (Ashraf et al., 2017).

  • Polyaniline Doping : Benzoic acid and its derivatives, including hydroxylated benzoic acids, have been used as dopants for polyaniline, indicating applications in materials science and electronics (Amarnath & Palaniappan, 2005).

  • Biosensor Development : Hydroxylated benzoic acids, such as 4-hydroxybenzoic acid, are used in the development of biosensors for detecting various substances, showing applications in biotechnology and environmental monitoring (Castaño-Cerezo et al., 2020).

  • Toxicity Assessment : Studies on the toxicity of benzoic acid derivatives, including hydroxylated forms, are crucial for assessing their safety in various applications, including pharmaceuticals and food additives (Gorokhova et al., 2020).

  • Fungal Metabolism Research : Understanding the metabolism of benzoic acid derivatives in fungi like Aspergillus niger provides insights into microbial degradation processes and potential biotechnological applications (Lubbers et al., 2019).

properties

IUPAC Name

4-(4-hydroxybutoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKHIISQSLMSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxybutoxy)benzoic acid

Synthesis routes and methods I

Procedure details

4-Chlorobutyl acetate (276.6 g; 1.8 mol) is added to a solution of ethyl 4-hydroxybenzoate (249 g; 1.5 mol), potassium iodide (3 g) and potassium carbonate (248 g; 1.8 mol) in dimethylformamide (2 l), and the mixture is stirred at 90° C. for 11 hours. The reaction mixture is transferred into 5 l of ice water, and the resultant precipitate is filtered off with suction and washed with 4 to 5 l of ice water. The crude product is dissolved in 3 l of ethanol, potassium hydroxide (400 g) is added, and the mixture is refluxed for 3 hours. The reaction mixture is transferred into 6 l of ice water, and acidified by means of concentrated hydrochloric acid, and the precipitate is filtered off, washed with water until neutral and then dried.
Quantity
276.6 g
Type
reactant
Reaction Step One
Quantity
249 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 22 liter stirred reactor, 1.16 kilograms of p-hydroxy-benzoic acid (M.W. 138) in 4 liters of water are neutralized by the addition of 0.5 liter of 40% aqueous sodium hydroxide. The temperature is adjusted to 50° C. and over a period of one hour, 1200 milliliters of 4-bromobutyl acetate are slowly added. The temperature is then raised to 90° C.+10° C. and the hot reaction mixture kept at pH 10 by continuous titration with a 40% sodium hydroxide solution. When no change in pH is noted for a period of 45 minutes the reaction is considered complete, an additional liter of water is then added, and sufficient 40% sodium hydroxide solution to raise the pH to 11. While still hot, concentrated hydrochloric acid is added in large enough quantities to lower the pH to 1.2. The mixture is allowed to cool overnight while stirring and the precipitate collected on a filter. The precipitate is then thoroughly washed with water to remove excess acid until the wash has attained a pH of at least 5. The precipitate is then dried and dissolved in hot methanol (15% solution), and the solution filtered to remove any insolubles (usually about 6-7%). While the clear methanol solution is still hot, hot water is added to adjust the solvent ratio to 10:1 methanol/water, and set aside to let the product crystallize out overnight yielding p-(4-hydroxy-n-butoxy)benzoic acid having a melting point of 146°-148° C.
Quantity
1.16 kg
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1200 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

276.6 g of 4-chlorobutyl acetate (1.8 mol) were added to a solution of 249 g of ethyl 4-hydroxybenzoate (1.5 mol), 3 g of potassium iodide (0.018 mol) and 248 g of potassium carbonate (1.8 mol) in 21 of DMF, and the mixture was stirred at 90° C. for 11 hours. The reaction mixture was poured into 5 l of ice-water, and the precipitate was filtered off with suction and washed with 41 of ice-water. The crude product was dissolved in 3 l of ethanol, potassium hydroxide (400 g) was added, and the mixture was refluxed for 3 hours. The reaction mixture was poured into 6 l of ice-water and acidified using concentrated hydrochloric acid, and the precipitate was filtered off. The precipitate was washed with water until neutral and subsequently dried, giving 282.1 g of 4-(4′-hydroxybutoxy)benzoic acid (yield 89%).
Quantity
276.6 g
Type
reactant
Reaction Step One
Quantity
249 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The 4-hydroxyphenyl acrylate required can be obtained by selective monocleavage of hydroquinone bisacrylate using sodium methoxide analogously to DE 44 42 831 (corresponds to U.S. Pat. No. 5,654,471) in a yield of 91%. The monoacrylate is liquid at room temperature. The acid component to the above ester, 4-(4-acryloyloxybutoxy)benzoic acid, can be obtained by reacting 4-chlorobutyl acetate with methyl 4-hydroxybenzoate, hydrolyzing the resultant alkylated methyl ester to give free 4-(4-hydroxybutoxy)benzoic acid, and esterifying the latter on the hydroxybutoxy radical using acrylic acid. This acid melts at 124° C. (yield 70%) and can be converted into the acid chloride by conventional reaction with thionyl chloride.
Quantity
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[Compound]
Name
alkylated methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Hu, M Chen, Q Wang, L Zhang… - Angewandte Chemie …, 2019 - Wiley Online Library
Thiols are prone to react with a multitude of various functional groups in high yields, which has been widely used for surface‐ and particle‐patterning, bioorganic synthesis, polymer …
Number of citations: 68 onlinelibrary.wiley.com
J Lub, DJ Broer - Cross-Linked Liquid Crystalline Systems: From …, 2011 - books.google.com
Polymers with a controlled molecular organization in all three dimensions are of interest because of their unusual, but very accurately adjustable and addressable optical, electrical, and …
Number of citations: 3 books.google.com
KA Ammar, SA Asadi - academia.edu
This review focuses on recent developments in the chemistry of side chain liquid crystal polymers. It concentrates on current trends in synthetic methods and novel, well defined …
Number of citations: 0 www.academia.edu
KA Ammar, SA Asadi - academia.edu
A series of siloxane based side chain liquid crystal polymers have been prepared with asystematic variation in spacer length. Nematic liquid crystal polymers possess large optical …
Number of citations: 2 www.academia.edu
MHH Zain - 2000 - psasir.upm.edu.my
1. 5.2 Spacer Linkage 1 1 1.5. 3 Mesogenic Group 12 1.6 Type of Liquid Crystal Polymer 13 1.6. 1 Side Chain Liquid Crystal Polymer 14 1. 6.2 Main Chain Liquid Crystal Polymer 16 1.7 …
Number of citations: 2 psasir.upm.edu.my
R Ruhmann, V Zschuppe, J RUEBNER… - …, 1990 - Wiley Online Library
Number of citations: 5

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